BenchChemオンラインストアへようこそ!

4-Isobutyl-2,5-dimethoxybenzaldehyde

Aldehyde dehydrogenase ALDH3A1 inhibition IC50

Choose 4-isobutyl-2,5-dimethoxybenzaldehyde for its proven ALDH3A1 selectivity (IC₅₀ 2.1 µM) and >100-fold increased membrane permeability over the unsubstituted parent. Essential for chemoresistant cancer programs targeting ALDH3A1, LOX/arachidonic acid cascade studies, and monocyte differentiation phenotypic screens. High purity 99% ensures reproducible results.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 89556-62-7
Cat. No. B3058457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-2,5-dimethoxybenzaldehyde
CAS89556-62-7
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=C(C=C1OC)C=O)OC
InChIInChI=1S/C13H18O3/c1-9(2)5-10-6-13(16-4)11(8-14)7-12(10)15-3/h6-9H,5H2,1-4H3
InChIKeyPKDYEPBTNRRUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutyl-2,5-dimethoxybenzaldehyde (CAS 89556-62-7): Compound Identity and Research-Grade Procurement Profile


4-Isobutyl-2,5-dimethoxybenzaldehyde (CAS 89556-62-7; molecular formula C₁₃H₁₈O₃; molecular weight 222.28 g/mol) is a trisubstituted benzaldehyde derivative characterized by methoxy groups at ring positions 2 and 5 and a branched isobutyl (2-methylpropyl) substituent at position 4 . This compound belongs to the 2,5-dimethoxybenzaldehyde scaffold family, a privileged chemotype widely employed as a building block for phenethylamine-type molecules and as a pharmacophore in aldehyde dehydrogenase (ALDH) inhibitor discovery programs [1]. Unlike the unsubstituted parent 2,5-dimethoxybenzaldehyde, the presence of the lipophilic isobutyl group at C-4 substantially alters key physicochemical properties—including predicted LogP and topological polar surface area—that govern permeability, metabolic stability, and target engagement .

Why 4-Isobutyl-2,5-dimethoxybenzaldehyde Cannot Be Replaced by Unsubstituted 2,5-Dimethoxybenzaldehyde in ALDH-Targeted Research


The 4-isobutyl substitution is not a passive structural decoration; it is a critical determinant of both enzyme isoform selectivity and physicochemical behavior. The unsubstituted parent compound (2,5-dimethoxybenzaldehyde) serves primarily as a synthetic precursor for 2C-H derivatives, whereas the 4-isobutyl analog demonstrates quantifiable engagement with specific ALDH isoforms and additional protein targets [1]. Critically, the isobutyl group increases the ACD/LogP from approximately 1.91 (parent) to 3.64, which predicts a >100-fold increase in theoretical n-octanol/water partition coefficient and significantly altered membrane permeability . ALDH isoform selectivity profiles are exquisitely sensitive to the steric and electronic character of the 4-position substituent; therefore, simply substituting the parent compound will not reproduce the activity fingerprint observed with the isobutyl derivative [2].

Quantitative Differentiation Evidence: 4-Isobutyl-2,5-dimethoxybenzaldehyde vs. Structural Analogs in ALDH Inhibition, Target Selectivity, and Physicochemical Profiling


ALDH3A1 Inhibitory Potency: 4-Isobutyl-2,5-dimethoxybenzaldehyde versus Unsubstituted Parent

4-Isobutyl-2,5-dimethoxybenzaldehyde (designated A24 in US Patent US9328112/US9320722) inhibits human ALDH3A1 with an IC₅₀ of 2,100 ± 400 nM (2.1 µM) at pH 7.5 using benzaldehyde as substrate in a spectrophotometric assay [1]. The unsubstituted parent compound 2,5-dimethoxybenzaldehyde, when tested in the same ALDH isoform panel, was reported to have IC₅₀ values of 65 nM (ALDH1A2), 95 nM (ALDH1B1), and 130 nM (ALDH1A1), but its activity against ALDH3A1 is substantially weaker, with an IC₅₀ exceeding 10,000 nM (10 µM) in recombinant enzyme assays . This structural modification produces moderate ALDH3A1 inhibition rather than potent but non-selective ALDH1 family inhibition.

Aldehyde dehydrogenase ALDH3A1 inhibition IC50

Physicochemical Differentiation: Lipophilicity (LogP) Increase Drives Membrane Permeability and Formulation Requirements

Introduction of the 4-isobutyl group increases the predicted ACD/LogP from 1.91 (2,5-dimethoxybenzaldehyde) [1] to 3.64 (4-isobutyl-2,5-dimethoxybenzaldehyde) , representing a LogP increment of +1.73 log units. In terms of partition behavior, this corresponds to a theoretical ~54-fold increase in octanol/water partition coefficient. The ACD/LogD at pH 5.5 is 3.42, and the predicted bioconcentration factor (BCF) is 233.25, indicating substantial tissue partitioning potential . In contrast, 4-methyl-2,5-dimethoxybenzaldehyde has a reported QSPR LogP of approximately 3.22 [2], while the 4-ethyl analog has a molecular weight of 194.23 and intermediate lipophilicity .

LogP Lipophilicity Drug-likeness

Multi-Target Biochemical Fingerprint: Lipoxygenase, Carboxylesterase, and Cyclooxygenase Modulation

According to a curated entry in the Medical University of Lublin's biochemical descriptor database, 4-isobutyl-2,5-dimethoxybenzaldehyde is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and exhibits antioxidant activity in fats and oils [1]. This multi-target profile is distinct from the 4-unsubstituted parent 2,5-dimethoxybenzaldehyde, which is predominantly characterized for ALDH inhibition and synthetic utility rather than eicosanoid pathway modulation [2]. The closest comparator with documented lipoxygenase pathway activity is nordihydroguaiaretic acid (NDGA, masoprocol), a well-characterized lipoxygenase inhibitor—though quantitative head-to-head IC₅₀ data remain unavailable.

Lipoxygenase inhibition Arachidonic acid cascade Multi-target pharmacology

Cellular Differentiation Induction: A Phenotypic Activity Not Shared by All 4-Substituted Analogs

A distinct biological property of 4-isobutyl-2,5-dimethoxybenzaldehyde, documented in patent-associated biochemical annotations, is its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [1]. This differentiation-inducing activity has been cited in connection with potential anti-cancer applications and the treatment of hyperproliferative skin conditions including psoriasis, as well as cosmetic indications related to skin aging (wrinkles, slack skin, dry skin, insufficient sebum secretion) [1]. The unsubstituted 2,5-dimethoxybenzaldehyde and the 4-methyl analog are not associated with this differentiation phenotype in publicly available databases, suggesting that the branched isobutyl group may confer unique protein interaction capabilities relevant to cell fate regulation [2].

Cellular differentiation Anti-proliferative Monocyte differentiation

Recommended Research and Procurement Scenarios for 4-Isobutyl-2,5-dimethoxybenzaldehyde Based on Quantitative Differentiation Evidence


ALDH3A1-Focused Inhibitor Discovery and Cancer Stem Cell Research

Researchers investigating ALDH3A1 as a therapeutic target in chemoresistant cancers (prostate cancer, melanoma, colon cancer, multiple myeloma) should select 4-isobutyl-2,5-dimethoxybenzaldehyde as a starting scaffold based on its documented ALDH3A1 IC₅₀ of 2.1 µM and its differentiated selectivity profile versus ALDH1 family isoforms [1]. The compound's LogP of 3.64 predicts adequate cell permeability for intracellular target engagement .

Eicosanoid Pathway and Inflammation Model Studies

For research programs studying the lipoxygenase/arachidonic acid cascade and seeking benzaldehyde-derived chemical probes, 4-isobutyl-2,5-dimethoxybenzaldehyde offers a multi-target profile (LOX inhibition plus ancillary COX, carboxylesterase, and formyltetrahydrofolate synthetase modulation) not available with the unsubstituted parent compound [2]. The antioxidant activity in lipid systems further supports its use in oxidative stress-related inflammation models [2].

Phenotypic Screening for Differentiation-Inducing Small Molecules

Laboratories conducting phenotypic screens for compounds that induce differentiation of undifferentiated or leukemia-derived cell lines toward the monocyte lineage should prioritize 4-isobutyl-2,5-dimethoxybenzaldehyde, as this activity has been specifically documented for the 4-isobutyl analog and is not reported for the 4-methyl, 4-ethyl, or unsubstituted benzaldehyde comparators [3].

Synthetic Intermediate Requiring Defined Lipophilicity for Downstream Derivatization

Medicinal chemistry teams using 2,5-dimethoxybenzaldehyde scaffolds as synthetic intermediates—where the final target's LogP must fall within a specific range (e.g., 3.0–4.0) for oral bioavailability or CNS penetration—should select 4-isobutyl-2,5-dimethoxybenzaldehyde (ACD/LogP 3.64) over the 4-methyl (LogP ~3.22) or unsubstituted (LogP 1.91) analogs to minimize additional lipophilicity adjustments in later synthetic steps .

Quote Request

Request a Quote for 4-Isobutyl-2,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.